1-Heptyl-3-methylimidazolium tetrafluoroborate, 99%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

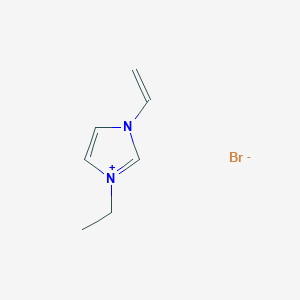

1-Heptyl-3-methylimidazolium tetrafluoroborate is a type of ionic liquid . It is part of a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . The compound is air and water stable .

Molecular Structure Analysis

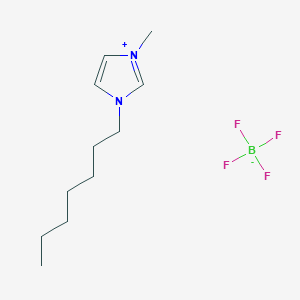

The molecular formula of 1-Heptyl-3-methylimidazolium tetrafluoroborate is C11H21BF4N2 . The molecular weight is 268.10 . Detailed structural analysis or 3D structure information was not found in the search results.Physical And Chemical Properties Analysis

1-Heptyl-3-methylimidazolium tetrafluoroborate is a liquid at room temperature . The compound has a molecular weight of 268.10 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

1-Heptyl-3-methylimidazolium tetrafluoroborate, 99% has been used in a wide range of scientific research applications, including catalysis, electrochemistry, and separations. It has been found to be an effective catalyst for the synthesis of various organic compounds, such as esters, amines, and alcohols. It has also been used in electrochemical applications, such as the reduction of nitrobenzene and the oxidation of aldehydes. In addition, it has been used as a solvent for the separation of organic compounds and for the extraction of metals from aqueous solutions.

Wirkmechanismus

Target of Action

1-Heptyl-3-methylimidazolium tetrafluoroborate is an ionic liquid They are often used as solvents and catalysts in various chemical reactions .

Mode of Action

The mode of action of 1-Heptyl-3-methylimidazolium tetrafluoroborate is primarily through its properties as an ionic liquid. It can enhance the solubility of other compounds, increase reaction rates, and even alter the selectivity of certain reactions . The exact interactions with its targets can vary widely depending on the specific application.

Biochemical Pathways

As an ionic liquid, it is primarily used in industrial and synthetic chemistry applications rather than biological systems .

Result of Action

The molecular and cellular effects of 1-Heptyl-3-methylimidazolium tetrafluoroborate’s action are largely dependent on the specific chemical reactions it is involved in. As a solvent or catalyst, it can facilitate a wide range of chemical transformations .

Vorteile Und Einschränkungen Für Laborexperimente

1-Heptyl-3-methylimidazolium tetrafluoroborate, 99% has several advantages for use in laboratory experiments. It has a low melting point, which makes it easy to handle and use. It is also non-volatile, which makes it suitable for use in closed systems. In addition, it has a low vapor pressure, which makes it suitable for use in high-temperature applications. However, it is not very soluble in water, which limits its use in aqueous systems.

Zukünftige Richtungen

There are several potential future directions for the use of 1-Heptyl-3-methylimidazolium tetrafluoroborate, 99% in scientific research. It could be used as a solvent for the synthesis of organic compounds, such as esters, amines, and alcohols. It could also be used in electrochemical applications, such as the reduction of nitrobenzene and the oxidation of aldehydes. In addition, it could be used for the extraction of metals from aqueous solutions. Finally, it could be used as a catalyst for the synthesis of polymers, such as polyurethanes and polyesters.

Synthesemethoden

1-Heptyl-3-methylimidazolium tetrafluoroborate, 99% can be synthesized from the reaction of 1-heptyl-3-methylimidazole (HMIM) and tetrafluoroborate anion (BF4-) in a 1:1 molar ratio. The reaction is usually carried out in a two-phase system, with the HMIM dissolved in an organic solvent such as hexane, and the BF4- dissolved in water. The reaction is typically conducted at room temperature, although higher temperatures can be used to increase the reaction rate. The product is purified by precipitation and recrystallization.

Safety and Hazards

While specific safety and hazard information for 1-Heptyl-3-methylimidazolium tetrafluoroborate was not found in the search results, it’s important to handle all chemicals with care and follow appropriate safety protocols. For a similar compound, 1-Ethyl-3-methylimidazolium tetrafluoroborate, hazard statements include H302 - H411, indicating that it may be harmful if swallowed and may cause long-term adverse effects in the aquatic environment .

Eigenschaften

IUPAC Name |

1-heptyl-3-methylimidazol-3-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.BF4/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;2-1(3,4)5/h9-11H,3-8H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITNBCYUDKZQPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCN1C=C[N+](=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244193-51-9 |

Source

|

| Record name | 1H-Imidazolium, 3-heptyl-1-methyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244193-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)